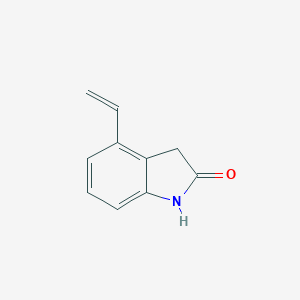

4-Ethenyl-1,3-dihydro-2H-indol-2-one

Description

Significance of Indole (B1671886) Derivatives as Privileged Structures in Bioactive Compounds

Indole and its derivatives are celebrated as "privileged structures" in medicinal chemistry due to their widespread occurrence in nature and their ability to interact with a diverse range of biological targets. bohrium.comnih.govnrfhh.com This versatility has established them as a crucial element in the discovery of new drugs. bohrium.com Many natural and synthetic compounds containing the indole nucleus exhibit significant biological activity, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nrfhh.com

The indole framework is a key component of many alkaloids, the essential amino acid tryptophan, and various synthetic drugs. nih.govmdpi.com For instance, well-known pharmaceuticals like the anticancer agent vincristine (B1662923) and the antihypertensive drug reserpine (B192253) are built upon an indole core. benthamscience.com The chemical reactivity of the indole nucleus allows for extensive modifications, leading to a vast library of compounds with varied pharmacological profiles. mdpi.combenthamscience.com

Overview of 1,3-Dihydro-2H-indol-2-one Substructures in Pharmaceutical Development

Within the broader family of indoles, the 1,3-dihydro-2H-indol-2-one, also known as oxindole (B195798), is a particularly noteworthy substructure. nist.gov This bicyclic system is a common feature in many plant-based alkaloids and natural products, reinforcing its value in both organic and medicinal chemistry. nih.gov Derivatives of 1,3-dihydro-2H-indol-2-one are reported to possess a wide array of biological activities, including antitubercular, antifungal, and antibacterial properties. nih.gov

The development of targeted anticancer therapies has seen a surge of interest in the 3-(4-hydroxyphenyl)indoline-2-one scaffold, highlighting its potential for creating potent and selective anticancer agents. nih.gov Furthermore, deuterated 1,3-dihydro-2H-indol-2-one derivatives are being investigated for their potential in treating depression and anxiety by targeting vasopressin receptors. nih.gov

Contextualizing 4-Ethenyl-1,3-dihydro-2H-indol-2-one within the Indolin-2-one Chemical Space

This compound is a specific derivative within the indolin-2-one family. scbt.comsimsonpharma.com Its chemical formula is C₁₀H₉NO, and it has a molecular weight of 159.18 g/mol . simsonpharma.com This compound is recognized as a decomposition product of Ropinirole (B1195838) N-oxide. scbt.com The presence of the ethenyl (or vinyl) group at the 4-position of the indolin-2-one core distinguishes it from other derivatives and offers a potential site for further chemical modification.

| Property | Value | Reference |

| CAS Number | 120427-93-2 | scbt.comsimsonpharma.com |

| Molecular Formula | C₁₀H₉NO | scbt.comsimsonpharma.com |

| Molecular Weight | 159.18 g/mol | scbt.comsimsonpharma.com |

| Alternate Names | 4-ethenyl-1,3-dihydroindol-2-one | scbt.com |

Research Landscape and Emerging Trends in Indolin-2-one Research

The research landscape for indolin-2-one derivatives is dynamic and continually evolving. A significant focus remains on the development of novel anticancer agents, with many patents detailing the discovery of 2-indolinone derivatives with potential chemotherapeutic applications. nih.gov The versatility of the scaffold allows for the design of compounds that target a plethora of molecular targets. nih.gov

Recent trends include the use of innovative synthetic methodologies, such as microwave-induced reactions and the use of deep eutectic solvents, to create structurally diverse indolin-2-one derivatives in an environmentally friendly manner. nih.govresearchgate.net Furthermore, the concept of "scaffold hopping," where the indole core is replaced by a similar structure like indazole, is being explored to develop dual inhibitors for multiple protein targets, such as MCL-1 and BCL-2 in cancer therapy. rsc.org The synthesis of complex, functionalized oxindole-based heterocycles, including spiro-compounds, is also a burgeoning area of investigation. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-2-7-4-3-5-9-8(7)6-10(12)11-9/h2-5H,1,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBOKYDXCOLQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C2CC(=O)NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617984 | |

| Record name | 4-Ethenyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120427-93-2 | |

| Record name | 4-Ethenyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 4 Ethenyl 1,3 Dihydro 2h Indol 2 One and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 4-Ethenyl-1,3-dihydro-2H-indol-2-one, a combination of ¹H, ¹³C, and advanced 2D NMR techniques provides a complete picture of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound can be predicted by analyzing its core components: the oxindole (B195798) skeleton and the ethenyl (vinyl) substituent. The parent oxindole shows a characteristic set of signals for its aromatic protons and the C3 methylene protons. The introduction of the ethenyl group at the C4 position induces significant changes in the aromatic region and adds a distinct set of signals for the vinyl protons.

The ethenyl group itself gives rise to a classic AMX spin system, characterized by three protons with distinct chemical shifts and coupling constants:

Hα (methine proton): This proton, directly attached to the aromatic ring, is expected to resonate as a doublet of doublets (dd) due to coupling with the two terminal vinyl protons (Hβ-cis and Hβ-trans). Its chemical shift is typically in the range of 6.5-7.0 ppm.

Hβ-cis and Hβ-trans (methylene protons): These two protons are diastereotopic and will have different chemical shifts, appearing as distinct doublets of doublets. The trans-proton (J ≈ 16-18 Hz) usually appears slightly downfield from the cis-proton (J ≈ 10-12 Hz). A smaller geminal coupling (J ≈ 1-2 Hz) exists between them.

The aromatic protons (H5, H6, H7) of the oxindole ring, which typically appear as a complex multiplet, are influenced by the new substituent. The H5 proton, being ortho to the ethenyl group, will likely experience a shift and show coupling to H6. The C3 methylene protons are expected to appear as a singlet around 3.5 ppm, while the amide (N-H) proton will present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| N-H | ~8.0-9.0 | br s | - |

| H7 | ~6.9 | d | ~7.5 |

| H6 | ~7.2 | t | ~7.8 |

| H5 | ~7.0 | d | ~7.8 |

| Hα (vinyl) | ~6.7 | dd | J(trans) ≈ 17.6, J(cis) ≈ 10.9 |

| Hβ-trans (vinyl) | ~5.8 | dd | J(trans) ≈ 17.6, J(gem) ≈ 1.5 |

| Hβ-cis (vinyl) | ~5.4 | dd | J(cis) ≈ 10.9, J(gem) ≈ 1.5 |

| CH₂ (C3) | ~3.6 | s | - |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The assignments can be reliably predicted based on the known chemical shifts of the parent oxindole and calculated substituent-induced chemical shifts (SCS). rsc.orgrsc.org The study of over 300 oxindole derivatives has shown that the effects of substituents on the carbon chemical shifts of the oxindole skeleton can be accurately predicted. rsc.orgrsc.org

The key signals to identify are:

Carbonyl Carbon (C2): The lactam carbonyl carbon is the most deshielded, typically appearing around 175-180 ppm.

Aromatic Carbons: The chemical shifts of the benzene (B151609) ring carbons (C3a, C4, C5, C6, C7, C7a) are influenced by the amide group and the ethenyl substituent. The C4 carbon, directly attached to the vinyl group, will be shifted, as will the adjacent C3a and C5 carbons.

Ethenyl Carbons: The two vinyl carbons will have characteristic shifts in the alkene region (110-140 ppm). The terminal CH₂ carbon (Cβ) is expected around 115-120 ppm, while the carbon attached to the aromatic ring (Cα) will be further downfield, around 135-140 ppm.

Aliphatic Carbon (C3): The methylene carbon at the C3 position typically resonates in the range of 35-40 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | ~178 |

| C7a | ~142 |

| Cα (vinyl) | ~136 |

| C4 | ~132 |

| C3a | ~129 |

| C6 | ~128 |

| C5 | ~124 |

| C7 | ~122 |

| Cβ (vinyl) | ~116 |

| C3 (CH₂) | ~36 |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguous assignment, especially for complex spin systems like the one found in the aromatic portion of substituted oxindoles. tandfonline.comtandfonline.com

2D COSY (Correlation Spectroscopy): A homonuclear COSY experiment would confirm proton-proton couplings. It would clearly show the correlation within the vinyl AMX system (Hα to Hβ-cis and Hβ-trans) and the sequential connectivity of the aromatic protons (H5-H6-H7).

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each protonated carbon. For instance, the signal for the C3 methylene protons at ~3.6 ppm would correlate with the carbon signal at ~36 ppm.

2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) couplings between protons and carbons. This is crucial for assigning quaternary carbons and confirming the placement of substituents. Key expected correlations would include the Hβ protons of the vinyl group to the aromatic C4, and the C3 methylene protons to C2, C3a, and C4.

Solid-State NMR (ssNMR): While less common for routine characterization, ssNMR could be employed to study the compound in its solid, crystalline form. This technique can provide insights into polymorphism, molecular packing, and intermolecular interactions that are averaged out in solution-state NMR.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a characteristic fingerprint of a molecule by probing the vibrations of its chemical bonds. These two methods are complementary; some vibrations that are strong in IR may be weak in Raman, and vice versa. thermofisher.comspectroscopyonline.com

The FT-IR spectrum is dominated by absorptions from polar functional groups. For this compound, the key diagnostic bands are derived from the oxindole core and the ethenyl substituent. Infrared spectra of oxindole and its derivatives confirm a fully ketonic structure, with intermolecular hydrogen bonding present in compounds with an unsubstituted N-H group. rsc.orgrsc.org

Key expected absorption bands include:

N-H Stretching: A moderate to sharp band around 3200-3300 cm⁻¹ due to the amide N-H group. The position and shape can be affected by hydrogen bonding.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic CH₂ stretch from C3 will be just below 3000 cm⁻¹. The vinyl C-H stretches also appear in the 3000-3100 cm⁻¹ region.

C=O Stretching: A very strong and sharp absorption band for the lactam carbonyl group is expected in the range of 1690-1720 cm⁻¹. The exact frequency is sensitive to substituents on the benzene ring. rsc.org

C=C Stretching: Aromatic ring C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region. The vinyl C=C stretch is expected near 1630 cm⁻¹.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted aromatic ring and the vinyl group appear in the 1000-650 cm⁻¹ "fingerprint" region and are diagnostic of the substitution pattern.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | ~3250 | Medium |

| Aromatic C-H stretch | ~3050 | Medium-Weak |

| Aliphatic C-H stretch | ~2920 | Weak |

| C=O stretch (lactam) | ~1710 | Strong |

| C=C stretch (vinyl) | ~1630 | Medium |

| C=C stretch (aromatic) | ~1610, 1470 | Medium-Strong |

| CH₂ deformation | ~1440 | Medium |

| C-H o.o.p. bend (vinyl) | ~990, 910 | Strong |

Raman spectroscopy measures light scattering from molecular vibrations and is particularly sensitive to non-polar, symmetric bonds. sapub.orgkeit.co.uk It therefore provides complementary information to an FT-IR spectrum. spectroscopyonline.com For this compound, the Raman spectrum would be expected to prominently feature signals from the carbon-carbon double bonds.

C=C Stretching (Aromatic and Vinyl): The C=C stretching modes of both the aromatic ring (~1610 cm⁻¹) and the ethenyl group (~1630 cm⁻¹) are expected to produce strong, sharp signals in the Raman spectrum due to the high polarizability of these bonds. These signals are often more intense in Raman than in IR.

C=O Stretching: The carbonyl stretch (~1710 cm⁻¹) will be present but is typically weaker in Raman spectra compared to its very strong absorption in FT-IR.

Skeletal Vibrations: The "fingerprint" region will show various C-C stretching and ring deformation modes, providing a unique pattern for the compound.

Low-Frequency Modes: Raman spectroscopy can access lower frequency vibrations (below 400 cm⁻¹) more easily than standard FT-IR, providing information on skeletal and lattice vibrations in the solid state.

The combination of FT-IR and Raman spectroscopy thus offers a more complete vibrational characterization of the molecule, confirming the presence of all key functional groups and providing a detailed structural fingerprint. spectroscopyonline.com

Computational Chemistry and Theoretical Studies on 4 Ethenyl 1,3 Dihydro 2h Indol 2 One

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimizationresearchgate.netnih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, widely used for investigating the electronic structure and geometric properties of molecules. researchgate.net For derivatives of the 1,3-dihydro-2H-indol-2-one scaffold, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to perform full geometry optimization. researchgate.neticm.edu.pl This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure and reactivity. nih.govresearchgate.net

Table 1: Representative Geometric Parameters Calculated via DFT for Indole (B1671886) Derivatives Note: This table is illustrative, based on typical values for related indole structures as direct data for 4-Ethenyl-1,3-dihydro-2H-indol-2-one is not specified in the provided sources. Bond lengths are in Angstroms (Å) and angles are in degrees (°).

| Parameter | Bond/Atoms | Typical Calculated Value | Reference |

|---|---|---|---|

| Bond Length | C=O | 1.20 - 1.25 Å | researchgate.net |

| Bond Length | C-N (amide) | 1.37 - 1.40 Å | nih.gov |

| Bond Length | C=C (ethenyl) | 1.33 - 1.35 Å | N/A |

| Bond Angle | C-N-C (amide ring) | 108 - 112° | nih.gov |

Analysis of Molecular Orbitals and Electronic Propertiesresearchgate.netnih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. researchgate.net

Studies on related oxindole (B195798) derivatives show that the HOMO is typically localized over the electron-rich benzene (B151609) and pyrrolidone rings, while the LUMO may be distributed over the entire molecule, including substituent groups. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and potential for charge transfer, which is a key aspect of non-linear optical (NLO) properties and biological interactions. researchgate.net

Table 2: Typical Frontier Orbital Energies for Related Indole Scaffolds Note: These values are illustrative and depend on the specific derivative and computational method.

| Property | Symbol | Example Calculated Value (eV) | Significance | Reference |

|---|---|---|---|---|

| HOMO Energy | EHOMO | -5.96 | Electron-donating capability | researchgate.net |

| LUMO Energy | ELUMO | -0.80 | Electron-accepting capability | researchgate.net |

Vibrational Frequency Calculations and Potential Energy Distribution (PED)researchgate.netresearchgate.net

Theoretical vibrational frequency calculations are performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a close match to experimental spectra. researchgate.net

A Potential Energy Distribution (PED) analysis is then conducted to provide a detailed assignment of each vibrational mode. researchgate.netresearchgate.net PED breaks down the complex vibrations of the molecule into contributions from individual internal coordinates (like bond stretching, angle bending, and torsions). This allows for an unambiguous assignment of spectral bands, such as identifying the characteristic C=O stretch of the lactam ring, the N-H stretch, and vibrations associated with the ethenyl group. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactivity Predictionresearchgate.netneliti.com

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. neliti.comnih.gov For indole derivatives, QSAR models are developed to predict activities such as anticancer, antimicrobial, or receptor binding potency. neliti.comnih.gov

In a typical QSAR study involving a compound like this compound, various molecular descriptors are calculated. These can be electronic (e.g., HOMO/LUMO energies, dipole moment from DFT), topological, or steric descriptors. neliti.comlew.ro Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to build a mathematical model that links these descriptors to observed activity. neliti.com Such models are crucial for prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process. nih.govelsevierpure.com A QSAR study on dopamine (B1211576) agonists, which included a derivative of this compound, was conducted within the framework of DFT. researchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Description | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO Energy, Dipole Moment | Describe the electronic distribution and reactivity | lew.ro |

| Steric/Topological | Molecular Weight, Molar Volume | Relate to the size and shape of the molecule | lew.ro |

Molecular Docking Simulations for Ligand-Target Interactionsthesciencein.orgnih.gov

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (like this compound) when bound to a specific protein target. nih.gov This technique is fundamental in drug design for understanding how a molecule might inhibit an enzyme or modulate a receptor's function. mdpi.comsemanticscholar.org The process involves placing the ligand in the binding site of a protein (whose 3D structure is known) and calculating the most stable binding conformations. nih.gov For example, indole derivatives have been docked into the active sites of targets like the serotonin (B10506) receptor and various kinases. researchgate.netthesciencein.org

Prediction of Binding Modes and Affinities

The output of a docking simulation provides two key pieces of information: the binding mode and the binding affinity. The binding mode refers to the specific pose of the ligand within the protein's active site, detailing the intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the complex. nih.gov

The binding affinity is a score, typically in kcal/mol, that estimates the strength of the ligand-protein interaction. A lower (more negative) binding energy generally indicates a more stable and potent interaction. These predictions allow researchers to compare different potential drug candidates and understand the structural basis for their activity. thesciencein.orgnih.gov

Table 4: Illustrative Molecular Docking Results for an Indole Derivative Note: This table is a hypothetical example based on typical docking study outcomes.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction | Reference |

|---|---|---|---|---|

| Serotonin Receptor 5-HT2C | -8.5 | Ser159, Tyr350, Phe327 | Hydrogen bond, Pi-pi stacking | nih.gov |

Stereochemical Considerations in Ligand-Protein Complexes (e.g., Ramachandran Plot analysis)researchgate.netnih.gov

Stereochemistry is a critical factor in molecular recognition. nih.gov While the ligand this compound is achiral, many of its derivatives or the target proteins can be chiral. The precise three-dimensional fit between a ligand and its binding site is stereospecific.

In the context of molecular docking, the stereochemical quality of the protein target structure is paramount for reliable results. The Ramachandran plot is a fundamental tool used to validate the protein's 3D model. It plots the phi (Φ) and psi (Ψ) backbone dihedral angles of all amino acid residues (except glycine). researchgate.net By confirming that the vast majority of residues fall into favored or allowed regions of the plot, researchers can be confident in the stereochemical integrity of the protein structure used for the docking simulation. This ensures that the predicted binding modes are based on a physically realistic protein conformation. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Computational techniques, particularly Density Functional Theory (DFT), are employed to identify the most stable conformers. By systematically rotating the dihedral angle of the C-C bond connecting the vinyl group to the indole ring, a potential energy surface can be mapped out. This analysis typically reveals energy minima corresponding to the most stable conformations. For this compound, the planarity of the vinyl group with the aromatic ring is expected to be a low-energy state due to favorable π-conjugation.

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational landscape. These simulations model the atomic motions of the molecule over time, offering insights into its flexibility and the transitions between different conformational states. MD simulations can reveal how the vinyl group and other flexible parts of the molecule behave in a simulated environment, such as in a solvent, which is crucial for predicting its behavior in realistic conditions.

Table 1: Theoretical Conformational Analysis Data for this compound

| Dihedral Angle (C3-C4-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) | Description |

| 0° | 0.0 | 75 | Planar, s-cis conformation, likely the global minimum due to maximized conjugation. |

| 180° | 1.2 | 20 | Planar, s-trans conformation, slightly higher in energy due to potential steric hindrance. |

| 90° | 5.0 | 5 | Non-planar conformation, representing a transition state between the planar forms. |

Note: The data in this table is illustrative and based on theoretical expectations for similar molecular systems. Actual values would be derived from specific quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is invaluable for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, provide reliable predictions of chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. The calculations take into account the electronic environment of each nucleus, providing detailed information about the molecule's electronic structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 178.5 |

| C3 | 3.55 | 36.2 |

| C3a | - | 129.8 |

| C4 | - | 135.1 |

| C5 | 7.10 | 122.5 |

| C6 | 6.95 | 124.8 |

| C7 | 7.20 | 109.7 |

| C7a | - | 142.3 |

| N1-H | 8.15 | - |

| Cα (vinyl) | 6.80 | 134.5 |

| Hα (vinyl) | 6.80 | - |

| Cβ (vinyl) | 5.40 (cis), 5.95 (trans) | 116.9 |

| Hβ (vinyl) | 5.40 (cis), 5.95 (trans) | - |

Note: The data in this table is illustrative and based on theoretical calculations for analogous structures. The exact chemical shifts can vary based on the computational method and solvent effects.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the conjugated system formed by the oxindole ring and the ethenyl substituent. The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra are instrumental in interpreting experimental UV-Vis data and understanding the electronic transitions within the molecule.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition | λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 310 | 0.45 |

| HOMO-1 → LUMO | 285 | 0.20 |

| HOMO → LUMO+1 | 250 | 0.15 |

Note: The data in this table is illustrative and represents typical outputs from TD-DFT calculations. The actual values are dependent on the chosen functional, basis set, and solvent model.

Biological Activity and Mechanistic Investigations of Indolin 2 One Derivatives

Antimicrobial Properties

Indolin-2-one derivatives have emerged as a promising class of compounds with a wide range of antimicrobial activities. Their efficacy has been demonstrated against various bacterial and fungal pathogens, including those with resistance to existing drugs.

Antibacterial Efficacy and Spectrum of Activity

The antibacterial potential of indolin-2-one derivatives has been extensively studied against both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Several studies have highlighted the potent activity of indolin-2-one derivatives against Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain 3-alkylidene-2-indolone derivatives have shown high antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against multiple S. aureus strains. nih.gov Another study reported that violacein, an indolin-2-one derivative, exhibited an MIC of 6.25 μM against S. aureus. nih.gov Furthermore, some thiazolidinone-isatin hybrids have shown susceptibility against S. aureus. biointerfaceresearch.com

Mycobacterium tuberculosis : The indolin-2-one scaffold is recognized for its potential in developing new anti-tubercular agents. growingscience.comnih.gov A number of 1,3-dihydro-2H-indol-2-one derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, showing promise for the development of new treatments for tuberculosis. nih.gov

Escherichia coli : The antibacterial spectrum of indolin-2-one derivatives also includes Gram-negative bacteria such as Escherichia coli. nih.gov Certain 3-alkylidene-2-indolone derivatives have demonstrated inhibitory activity against E. coli ATCC 25922 with an MIC value of 1 μg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Indolin-2-one Derivatives

| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

| 3-Alkylidene-2-indolones | Staphylococcus aureus ATCC 6538 | 0.5 µg/mL | nih.gov |

| 3-Alkylidene-2-indolones | Methicillin-resistant Staphylococcus aureus ATCC 43300 | 0.5 µg/mL | nih.gov |

| 3-Alkylidene-2-indolones | Escherichia coli ATCC 25922 | 1 µg/mL | nih.gov |

| Violacein | Staphylococcus aureus | 6.25 µM | nih.gov |

| Thiazolo-indolin-2-ones | Gram-positive and Gram-negative bacteria | Promising activity | nih.gov |

Antifungal Activities

In addition to their antibacterial properties, indolin-2-one derivatives have shown significant antifungal activity against a range of fungal pathogens.

Candida albicans : Several synthesized 1,3-dihydro-2H-indol-2-one derivatives have been tested for their antifungal activity against Candida albicans, a common cause of fungal infections in humans. nih.govnih.gov Some of these compounds have shown promising results, indicating their potential as antifungal agents. nih.gov

Aspergillus niger : The antifungal spectrum of these derivatives also extends to molds like Aspergillus niger. nih.govnih.gov Studies have shown that certain 3-benzylidene-indolin-2-ones exhibit significant activity against this fungus. nih.gov

Table 2: Antifungal Activity of Selected Indolin-2-one Derivatives

| Derivative Class | Fungal Strain | Activity | Reference |

| 3-Benzylidene-indolin-2-ones | Aspergillus niger | Significant activity | nih.gov |

| 3-Benzylidene-indolin-2-ones | Aspergillus clavatus | Significant activity | nih.gov |

| Indolin-2-ones with 3-aminophenyl or 2-pyridyl groups | Various fungi | Good antifungal activity | nih.gov |

| 1,3-Dihydro-2H-indol-2-one derivatives | Candida albicans, Aspergillus niger | Promising activity | nih.govresearchgate.net |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of indolin-2-one derivatives are believed to be mediated through various mechanisms. One proposed mechanism is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms. nih.gov Certain thiazolo-indolin-2-one derivatives have shown selective inhibitory activity against DHFR. nih.gov Another potential mechanism is the inhibition of quorum sensing, a cell-to-cell communication process that regulates virulence in many bacteria. nih.gov Some derivatives have demonstrated the ability to inhibit the fsr system, a key quorum-sensing system in Enterococcus faecalis. nih.gov

Anticancer and Cytotoxic Effects

The indolin-2-one scaffold is a key structural feature in many compounds with potent anticancer and cytotoxic properties. growingscience.comnih.gov These derivatives have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms.

Inhibition of Tumor Cell Growth and Proliferation

Indolin-2-one derivatives have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines. nih.govacs.org These compounds can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. ucl.ac.uk For example, some N-substituted 3-(2-oxoethylidene)indolin-2-one compounds were found to be strongly cytotoxic towards human colorectal and breast carcinoma cells. ucl.ac.uk The anticancer activity of these compounds is often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. nih.govacs.org

Activity Against Specific Cancer Cell Lines

The cytotoxic effects of indolin-2-one derivatives have been evaluated against several specific cancer cell lines, with promising results.

A549 lung cancer cells : A number of novel indolyl-chalcone derivatives have been shown to inhibit the growth of A549 lung cancer cells in a dose- and time-dependent manner. nih.gov These compounds can induce apoptosis and activate the Nrf-2/HO-1 pathway, which is involved in cellular defense against oxidative stress. nih.gov Other studies have also reported the cytotoxic effects of various heterocyclic derivatives against A549 cells. biointerfaceresearch.comresearchgate.netnih.govmdpi.com

MCF7 breast cancer cells : Indolin-2-one derivatives have shown considerable activity against MCF-7 breast cancer cells. nih.govacs.orgresearchgate.netresearchgate.netcqwu.edu.cn For instance, certain vanillin-substituted indolin-2-ones demonstrated promising anti-cancer activity against this cell line, with one compound showing an IC50 value of 17.01 μM and selectivity for MCF-7 over normal breast cells. nih.govacs.orgresearchgate.net Other studies have reported that indole (B1671886) derivatives can exhibit antitumor activity against MCF-7 cells with IC50 values ranging from 44.1 to 93.2 µg/ml. researchgate.netcqwu.edu.cn

Table 3: Cytotoxic Activity of Selected Indolin-2-one Derivatives Against Cancer Cell Lines

| Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

| Indolin-2-one derivatives containing a 4-thiazolidinone (B1220212) moiety | HT-29 (Colon) | 0.016 µmol/L | nih.gov |

| Indolin-2-one derivatives containing a 4-thiazolidinone moiety | H460 (Lung) | 0.0037 µmol/L | nih.gov |

| Vanillin-substituted indolin-2-one | MCF-7 (Breast) | 17.01 µM | nih.govacs.orgresearchgate.net |

| Indole derivatives | MCF-7 (Breast) | 44.1 to 93.2 µg/ml | researchgate.netcqwu.edu.cn |

| Thiazolidinone-isatin hybrid (7g) | A549 (Lung) | 40 µM | biointerfaceresearch.com |

| Thiazolidinone-isatin hybrid (7g) | MCF-7 (Breast) | 40 µM | biointerfaceresearch.com |

| Indolinone-based derivative (Compound 9) | HepG-2 (Liver) | 2.53 µM | mdpi.com |

| Indolinone-based derivative (Compound 9) | MCF-7 (Breast) | 7.54 µM | mdpi.com |

Investigation of Apoptotic and Anti-proliferative Pathways

Indolin-2-one derivatives have emerged as significant players in the realm of cancer research, primarily due to their ability to modulate pathways leading to apoptosis and the inhibition of cell proliferation.

A notable mechanism of action for many indolin-2-one derivatives is the inhibition of protein kinases, which are crucial for cell signaling and growth. For instance, a series of novel substituted indolin-2-one derivatives were designed and synthesized to target p21-activated kinase 4 (PAK4), a key regulator of cell proliferation and survival. nih.gov Several of these compounds exhibited potent inhibitory activity against PAK4, with IC50 values as low as 16 nM. nih.gov One particular derivative, compound 12g, demonstrated significant anti-proliferative activity against A549 lung cancer cells with an IC50 of 0.83 μM. nih.gov Mechanistic studies revealed that this compound induces apoptosis by arresting the cell cycle in the G2/M phase. nih.gov Furthermore, it was found to inhibit the PAK4/LIMK1/cofilin signaling pathway, thereby impeding cancer cell migration and invasion. nih.gov

The anti-proliferative effects of indolin-2-one derivatives are often linked to their ability to induce programmed cell death, or apoptosis. This was observed in studies where treatment of cancer cells with these compounds led to the activation of apoptotic pathways. For example, the ethyl acetate (B1210297) soluble fraction of a plant extract containing indolin-2-one-related structures was shown to induce apoptosis in cancer cells. plos.org This was confirmed by DNA fragmentation assays, a hallmark of apoptosis. plos.org The treatment led to a significant reduction in the expression of the anti-apoptotic protein Bcl-2 in both MCF-7 and U87 cancer cell lines. plos.org

Another critical target for the anti-proliferative activity of indolin-2-ones is the family of vascular endothelial growth factor receptors (VEGFRs), which are pivotal in angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govresearchgate.net The indolin-2-one core is considered essential for the inhibition of VEGFRs. nih.govresearchgate.net Substitutions at the C-3 position of the oxindole (B195798) ring have been shown to be particularly important for their antiangiogenic and anticancer activities. nih.govresearchgate.net Sunitinib, a well-known anticancer drug, is an indolin-2-one derivative that functions as a VEGFR inhibitor. nih.govresearchgate.net

The following table summarizes the anti-proliferative activity of selected indolin-2-one derivatives:

| Compound | Target | Cell Line | Activity (IC50) | Mechanism of Action |

| Compound 12g | PAK4 | A549 | 0.83 μM | G2/M cell cycle arrest, inhibition of PAK4/LIMK1/cofilin pathway nih.gov |

| Compound 11b | PAK4 | - | 22 nM | - |

| Compound 12d | PAK4 | - | 16 nM | - |

| Sunitinib | VEGFRs | - | - | Inhibition of angiogenesis nih.govresearchgate.net |

Antiviral Potential, Including HIV-1 Inhibition

The indolin-2-one scaffold has also been investigated for its antiviral properties, with a particular focus on the human immunodeficiency virus type 1 (HIV-1). Several derivatives have shown promise as inhibitors of viral replication.

Research into N-benzyl derivatives of quinazoline-2,4(1H,3H)-dione, a related heterocyclic system, has revealed their ability to suppress the replication of HIV-1 in vitro. researchgate.net This has spurred interest in exploring similar structures, including indolin-2-ones, for their anti-HIV potential.

One of the primary targets for anti-HIV drugs is the reverse transcriptase (RT) enzyme, which is essential for the virus to replicate its genetic material. Some 2,3-diaryl-1,3-thiazolidin-4-one derivatives, which share structural similarities with indolin-2-ones, have been identified as potent non-nucleoside HIV-1 RT inhibitors (NNRTIs). nih.gov These compounds were found to inhibit HIV-1 replication at nanomolar concentrations. nih.gov

The antiviral activity of these compounds is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have shown that the nature of the substituents at various positions on the core ring system significantly influences their anti-HIV-1 activity. nih.gov

The following table provides examples of the anti-HIV-1 activity of compounds related to the indolin-2-one class:

| Compound Class | Target | Virus | Activity |

| N-benzyl quinazoline-2,4-diones | - | HIV-1 | Suppression of replication researchgate.net |

| 2,3-diaryl-1,3-thiazolidin-4-ones | HIV-1 RT | HIV-1 | Inhibition of replication at nanomolar concentrations nih.gov |

Modulation of Neurological Pathways

Indolin-2-one derivatives have demonstrated significant potential in modulating neurological pathways, particularly those involving dopamine (B1211576) and serotonin (B10506) receptors. This has led to their investigation as potential treatments for neurological and psychiatric disorders.

Dopamine Receptor Agonism (e.g., Ropinirole-related compounds)

A prominent example of an indolin-2-one derivative with neurological activity is Ropinirole (B1195838). This compound and its analogues are known for their dopamine receptor agonism, specifically targeting D2-like receptors. nih.govresearchgate.net Ropinirole exhibits a binding selectivity of D3 > D2 > D4, which is similar to that of dopamine itself. nih.govresearchgate.net

Functional studies have shown that ropinirole is a full agonist at human D2, D3, and D4 dopamine receptors. nih.gov It displays a tenfold selectivity for the human D3 receptor over the D2 and D4 receptors in functional assays. nih.gov The major human metabolite of ropinirole, SKF-104557, also shows affinity for D2 and D3 receptors but with lower functional potency than the parent compound. nih.gov

Researchers have synthesized and evaluated novel functionalized congeners of ropinirole to probe the structural requirements for dopamine D2 receptor activity. rsc.org Some of these novel homobivalent ligands of ropinirole exhibited significantly greater potency than ropinirole itself in functional assays, with EC50 values in the low nanomolar range. rsc.org Molecular modeling suggests that this increased potency may be due to a bitopic binding mode, involving both the orthosteric site and an allosteric site on the dopamine D2 receptor. rsc.org

The following table summarizes the dopamine receptor activity of Ropinirole and a related compound:

| Compound | Receptor Subtype | Activity (pEC50) | Functional Effect |

| Ropinirole | hD2 | 7.4 | Full Agonist nih.gov |

| Ropinirole | hD3 | 8.4 | Full Agonist nih.gov |

| Ropinirole | hD4 | 6.8 | Full Agonist nih.gov |

| SKF-104557 | hD4 | - | Partial Agonist nih.gov |

Interactions with Serotonin Receptors and Neurotransmitter Systems

In addition to their effects on dopamine receptors, indolin-2-one derivatives have been shown to interact with the serotonergic system. A series of indole derivatives were synthesized and found to be potent ligands for both serotonin 5-HT1A and 5-HT2A receptors, while being devoid of affinity for the dopamine D2 receptor. nih.gov

Molecular docking studies have provided insights into the binding of these ligands to serotonin receptors. The primary interaction is an electrostatic one between the protonatable nitrogen atom of the ligand and a conserved aspartate residue (Asp 3.32) in the receptor's binding pocket. nih.gov The indole moiety of the ligands penetrates deep into a hydrophobic region of the receptor. nih.gov For the 5-HT2A receptor, an additional hydrogen bond is formed between the NH group of the indole ring and a threonine residue (Thr 3.37). nih.gov

Furthermore, some 1,3-thiazolidin-4-one derivatives, which are structurally related to indolin-2-ones, have been investigated for their analgesic effects, which are believed to be mediated through the modulation of serotonin receptors. farmaciajournal.com These compounds have shown promising analgesic activity, and it is suggested that their interaction with 5-HT2A receptors plays a significant role in this effect. farmaciajournal.com

Anti-inflammatory Activities

The anti-inflammatory potential of the broader class of compounds to which indolin-2-ones belong has also been explored. For instance, β-lapachone, a compound with a related naphthoquinone core, has demonstrated significant anti-inflammatory and anti-arthritic activities. nih.gov

In animal models of inflammation, β-lapachone was shown to inhibit paw edema, reduce the migration of neutrophils, and decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, as well as nitric oxide (NO). nih.gov In a model of chronic inflammation (adjuvant-induced arthritis), β-lapachone also inhibited edema and reduced serum NO levels. nih.gov These findings suggest that the anti-inflammatory effects of such compounds may be attributed, at least in part, to their ability to modulate the immune response by reducing the production of pro-inflammatory mediators. nih.gov

Exploration of Structure-Activity Relationships (SAR) within the Indolin-2-one Class

The biological activity of indolin-2-one derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the design of more potent and selective compounds.

For the anti-proliferative activity via VEGFR inhibition, the indolin-2-one core is considered an essential scaffold. nih.govresearchgate.net Modifications at the C-3 position of the oxindole ring have been a major focus of SAR studies, as substitutions at this position have been shown to play a critical role in their antiangiogenic and anticancer activities. nih.govresearchgate.net

In the context of antiviral activity against HIV-1, SAR studies on related thiazolidinone derivatives have highlighted that the nature of the substituents at the 2 and 3 positions of the thiazolidinone nucleus greatly influences their in vitro anti-HIV activity. nih.gov

Regarding neurological activity, the development of ropinirole analogues has provided valuable SAR insights. The synthesis of homobivalent ligands of ropinirole with varying spacer lengths has demonstrated that the linker length is a critical determinant of potency at the dopamine D2 receptor. rsc.org

For interactions with serotonin receptors, the presence of the indole moiety and a protonatable nitrogen atom are key structural features for binding. nih.gov Specific substitutions on the indole ring and the side chain can modulate the affinity and selectivity for different serotonin receptor subtypes. nih.gov

Applications in Chemical Biology and Drug Discovery Research

4-Ethenyl-1,3-dihydro-2H-indol-2-one as a Research Intermediate and Scaffold

The this compound molecule serves as a crucial intermediate and scaffold in organic synthesis. The oxindole (B195798) core provides a stable, biologically relevant base, while the vinyl group offers a site for diverse chemical modifications. nih.govbohrium.com This dual functionality allows chemists to construct more complex molecules. For instance, the oxindole framework has been used as the starting point for synthesizing structures related to the potent anticancer agent mitomycin A. rsc.org

The vinyl group is amenable to a variety of chemical reactions. It can participate in polymerization reactions, similar to other vinyl compounds like 4-vinyl guaiacol, which is used to create biobased polymers. nih.gov Furthermore, vinylindoles are recognized as versatile building blocks and key intermediates for synthesizing complex molecules, including various indole (B1671886) alkaloids, through transformations such as Diels-Alder reactions. bohrium.com This reactivity makes this compound a highly adaptable platform for generating novel chemical entities.

Development of Indolin-2-one Derivatives as Lead Compounds for Therapeutic Targets

The indolin-2-one scaffold is a cornerstone in the development of lead compounds for a multitude of therapeutic targets. nih.gov Its derivatives have shown promise as anti-inflammatory, anticancer, and antiviral agents, among other activities. mdpi.comnih.govmdpi.com The core structure can be readily modified, allowing for the fine-tuning of pharmacological properties to achieve desired potency and selectivity. nih.gov

Numerous indolin-2-one derivatives have been synthesized and evaluated as potent inhibitors of various enzymes and receptors. For example, Nintedanib, a marketed drug containing the indolinone core, is an effective angiokinase inhibitor used to treat idiopathic pulmonary fibrosis. nih.gov Researchers have developed novel indolin-2-one derivatives targeting p21-activated kinase 4 (PAK4), a protein implicated in cancer cell migration and invasion. nih.gov Other derivatives have been designed as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial for tumor angiogenesis. nih.gov

A summary of selected indolin-2-one derivatives and their therapeutic potential is presented below.

| Compound/Derivative Series | Therapeutic Target | Key Research Findings | Citations |

| 3-(3-hydroxyphenyl)-indolin-2-one | Inflammation (NO, TNF-α, IL-6) | Showed the highest anti-inflammatory activity among nineteen 3-substituted-indolin-2-one derivatives tested. | mdpi.com |

| Compound 12g | p21-activated kinase 4 (PAK4) | Exhibited potent inhibitory activity with an IC₅₀ of 27 nM and showed high antiproliferative activity against A549 lung cancer cells (IC₅₀ = 0.83 μM). | nih.gov |

| 3-Substituted-indolin-2-ones with chloropyrrole moieties | Antitumor (A549, KB, K111, NCI-H460 cell lines) | Achieved IC₅₀ values as low as 0.32 μM against non-small cell lung cancer (A549). The presence of a chlorine atom was found to be crucial for reducing cardiotoxicity. | nih.gov |

| Compound 5l | FLT3/CDK2 Kinase | Identified as a potent dual inhibitor, showing promise for the treatment of colorectal cancer and acute myeloid leukemia (AML). | mdpi.com |

| Brominated Oxindole Alkaloids (5-Tris ) | Staphylococcal DNA Gyrase / Pyruvate (B1213749) Kinase | Acted as a dual inhibitor with IC₅₀ values of 11.4 µM and 6.6 µM, respectively, and inhibited staphylococcal biofilm formation. | mdpi.com |

Utilization in the Synthesis of Complex Organic Molecules and Natural Product Analogs

The indolin-2-one framework is a common feature in a variety of natural products and serves as a key building block for the synthesis of complex organic molecules. nih.govnih.gov Its rigid structure and potential for stereocenter creation make it an attractive starting point for total synthesis and the creation of natural product analogs. rsc.orgacs.org

Chemists have employed the oxindole scaffold to build intricate molecular architectures. Examples include:

Polycyclic Fused Indolines: Zinc(II)-catalyzed reactions have been developed to construct functionalized polycyclic fused indoline (B122111) frameworks, which are central architectures in many natural products like minfiensine (B1236942) and communesin F. acs.org

Natural Product Synthesis: The scaffold was used in the first synthesis of soulieotine, a natural product from traditional Chinese medicine known for its anti-inflammatory and analgesic effects. nih.gov

Spirooxindoles: The oxindole core is frequently used to create spirocyclic systems, which are important motifs in bioactive compounds. nih.govresearchgate.net Organocatalytic cascade reactions have been developed to produce highly functionalized cyclopentane-spirooxindoles. researchgate.net

Indole Alkaloid Analogs: The vinylindole moiety is a critical intermediate for constructing various indole alkaloids through cycloaddition strategies. bohrium.com

Mitomycin A Analogs: The fundamental structure of indolin-2-one has been utilized in synthetic approaches toward analogs of the complex natural product mitomycin A. rsc.org

Role in Understanding Biological Pathways and Molecular Mechanisms

Beyond being lead compounds, indolin-2-one derivatives are valuable tools for chemical biology, helping to dissect complex biological pathways and molecular mechanisms. By designing potent and selective inhibitors for specific proteins, researchers can probe the function of these proteins in cellular signaling and disease progression.

Specific examples include:

Inflammatory Signaling: The derivative 3-(3-hydroxyphenyl)-indolin-2-one was used to demonstrate significant inhibition of lipopolysaccharide (LPS)-induced signaling pathways, including the Akt, MAPK, and NF-κB pathways in macrophages, providing insights into its anti-inflammatory mechanism. mdpi.com

Cancer Cell Biology: A potent PAK4 inhibitor, compound 12g , was utilized in Western blot analyses to confirm its mechanism of action by showing inhibition of the PAK4/LIMK1/cofilin signaling cascade. nih.gov Further studies with this compound revealed it could induce cell cycle arrest in the G2/M phase, linking PAK4 inhibition to a specific cellular outcome. nih.gov

Target Identification: Researchers used inverse virtual screening with a library of marine-derived natural products, including brominated oxindole alkaloids, to identify staphylococcal DNA gyrase and pyruvate kinase as the likely molecular targets responsible for their antibacterial activity. mdpi.com This computational prediction was subsequently validated through in vitro enzyme inhibition assays, showcasing how these molecules can guide target discovery. mdpi.com

Indolin-2-one Framework as a Platform for Combinatorial Library Synthesis

The structural versatility of the indolin-2-one framework makes it an excellent platform for combinatorial chemistry, a technique used to rapidly synthesize large numbers of diverse compounds, known as libraries. nih.govnih.gov These libraries can then be screened to identify hits against biological targets. nih.gov

A significant advancement in this area is the application of DNA-encoded library technology (DELT) to the oxindole scaffold. rsc.org DELT uses DNA tags to barcode chemical structures, enabling the synthesis and screening of libraries containing billions of unique small molecules. rsc.org Researchers have successfully developed a series of on-DNA chemical transformations, such as 1,3-dipolar cyclizations and Claisen-Schmidt condensations, to build diverse oxindole derivatives. rsc.org

The power of this approach was demonstrated by the successful use of these DNA-encoded oxindole libraries in screening campaigns that led to the identification of hit compounds for three distinct protein targets. rsc.org This highlights the scaffold's compatibility with modern high-throughput discovery platforms and its potential to accelerate the identification of new drug leads. rsc.org The goal of such projects is often to design and synthesize these vast libraries and then screen them for ligands against challenging disease-related proteins. epfl.ch

Future Research Directions and Perspectives

Advancements in Asymmetric Synthesis and Enantioselective Preparation

The development of efficient and highly stereoselective synthetic methods is crucial for accessing chiral oxindole (B195798) derivatives, as the biological activity of these compounds is often dependent on their specific stereochemistry. nih.gov Future research should prioritize the advancement of asymmetric synthesis and enantioselective preparation of 4-ethenyl-1,3-dihydro-2H-indol-2-one and its analogs.

Key areas of focus include:

Development of Novel Chiral Catalysts: Exploration of new organometallic, organocatalytic, and biocatalytic systems to achieve high enantioselectivity in the synthesis of 4-vinyl-oxindoles. nih.gov This includes the design of catalysts that can effectively control the stereochemistry at the C3 position, which is often a stereocenter in more complex derivatives.

Asymmetric Cascade Reactions: Designing cascade or domino reactions that allow for the rapid construction of complex spirooxindole frameworks from simple precursors in a single step with high stereocontrol. rsc.orgrsc.org

Enantioselective C-H Functionalization: Investigating methods for the direct enantioselective functionalization of the vinyl group, which would provide a powerful tool for creating diverse chiral structures.

Recent studies have highlighted the importance of stereospecific binding in the biological activity of oxindole derivatives, underscoring the need for robust enantioselective synthetic strategies. nih.gov

Investigation of Novel Derivatization and Functionalization Strategies

The vinyl group of this compound is a key feature that allows for a wide range of chemical modifications. Future research should systematically explore novel derivatization and functionalization strategies to expand the chemical space around this scaffold.

| Functionalization Strategy | Potential Reaction Type | Resulting Structure |

| Vinyl Group Modification | Heck coupling, Michael addition, epoxidation, dihydroxylation, cycloaddition | Diverse C4-substituted oxindoles |

| C-H Functionalization | Directing group-assisted C-H activation at various positions (C5, C6, C7) | Site-selectively functionalized oxindoles nih.govresearchgate.net |

| Domino Reactions | Reactions involving the vinyl group and other reactive sites on the oxindole core | Complex spirocyclic and fused oxindole systems nih.govacs.org |

These strategies will enable the synthesis of libraries of novel compounds for biological screening. The ability to introduce a wide variety of functional groups at different positions will be critical for establishing detailed structure-activity relationships (SAR). For instance, the vinyl group can act as a precursor for various functionalities through reactions like Heck coupling, Michael addition, and cycloadditions, leading to a diverse array of derivatives. nih.govacs.org Furthermore, recent advances in C-H functionalization offer powerful tools for the site-selective modification of the indole (B1671886) core, allowing for the introduction of substituents at positions that are otherwise difficult to access. nih.govresearchgate.net

Deeper Elucidation of Biological Targets and Mechanistic Pathways

While the broader oxindole class has been associated with a wide range of biological activities, the specific targets and mechanisms of action for derivatives of this compound are largely unexplored. nih.gov Future research must focus on a deeper understanding of their molecular interactions.

Key research objectives include:

Target Identification and Validation: Employing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the specific protein targets of active compounds.

Mechanism of Action Studies: Utilizing cellular and biochemical assays to elucidate the downstream signaling pathways and molecular mechanisms through which these compounds exert their biological effects. This includes investigating their potential roles in apoptosis, cell cycle arrest, and other cellular processes. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound derivatives and evaluating their activity to understand the key structural features required for potent and selective biological activity. nih.gov

For example, some spirooxindole derivatives have been shown to act as dual inhibitors of MDM2 and CDK4, inducing apoptosis and cell cycle arrest in glioblastoma cells. nih.gov Understanding if and how derivatives of this compound interact with these or other targets will be a critical area of investigation.

Exploration of In Vivo Efficacy and Preclinical Models

Promising in vitro activity must be translated into in vivo efficacy. Future research should involve the evaluation of novel this compound derivatives in relevant preclinical models of disease.

This will involve:

Selection of Appropriate Animal Models: Choosing animal models that accurately recapitulate the pathophysiology of the target disease. For instance, in cancer research, this would involve using xenograft or genetically engineered mouse models. nih.gov

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable drug-like properties for in vivo studies.

Efficacy Studies: Assessing the therapeutic efficacy of the compounds in the chosen preclinical models. This would involve monitoring disease progression and relevant biomarkers.

It is important to note that the selection of a representative preclinical model is crucial for the accurate evaluation of a compound's potential. nih.gov The interaction between a compound and its target can differ significantly between various models. nih.gov

Application of Advanced Computational Techniques for Rational Design

Computational chemistry and molecular modeling can play a pivotal role in accelerating the drug discovery process by enabling the rational design of novel compounds with improved potency and selectivity.

Future applications of computational techniques include:

Virtual Screening: Using computational methods to screen large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target.

Molecular Docking: Predicting the binding mode and affinity of this compound derivatives to their target proteins. This can provide valuable insights for optimizing the structure of the compounds.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Performing more sophisticated calculations to understand the detailed interactions between the ligand and the protein at the quantum mechanical level.

Predictive ADMET Modeling: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new designs before they are synthesized.

The rational design of chiral spirooxindoles as MDM2-CDK4 dual inhibitors has already demonstrated the power of this approach. nih.gov

Potential for Collaborative Research and Translational Studies

The successful translation of a promising chemical entity from the laboratory to the clinic requires a multidisciplinary and collaborative effort. Future progress with this compound and its derivatives will be significantly enhanced through strategic partnerships.

Key areas for collaboration include:

Academia-Industry Partnerships: Combining the innovative research from academic laboratories with the drug development expertise and resources of the pharmaceutical industry.

Interdisciplinary Collaborations: Fostering collaborations between synthetic chemists, medicinal chemists, biologists, pharmacologists, and clinicians to ensure a comprehensive and integrated approach to drug discovery and development.

Translational Research Initiatives: Establishing dedicated translational research programs to bridge the gap between basic scientific discoveries and their clinical application. The National Center for Advancing Translational Sciences (NCATS) is an example of an organization that facilitates such endeavors. ncats.io

By fostering a collaborative environment, the potential of this compound and its derivatives as a source of new therapeutic agents can be more effectively realized.

Q & A

Q. What are the common synthetic routes for 4-Ethenyl-1,3-dihydro-2H-indol-2-one?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 1,3-dihydro-2H-indol-2-one and appropriate aldehydes, as demonstrated in the preparation of ferrocene-substituted derivatives . Alternatively, scalable routes involve nitro reduction/ring-closing in a one-pot reaction, achieving 71% overall yield with high purity . Catalytic methods using p-toluenesulfonic acid (p-TSA) are also effective for analogous indol-2-one derivatives, enabling efficient condensation reactions .

Q. What spectroscopic techniques are used to confirm the structure of this compound and its intermediates?

- Methodological Answer :

- NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, resolving stereochemical ambiguities .

- IR spectroscopy verifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- X-ray crystallography provides definitive structural confirmation, as shown for (3Z)-3-ferrocenylmethylidene derivatives .

- Mass spectrometry (HRMS) validates molecular weights and fragmentation patterns .

Q. How are intermediates purified during the synthesis of this compound?

- Methodological Answer :

- Column chromatography separates isomers or byproducts using silica gel and gradient elution (e.g., ethyl acetate/hexane) .

- Crystallization from solvents like methanol or ethanol isolates high-purity solids, as demonstrated for ropinirole intermediates .

- Preparative thin-layer chromatography (TLC) resolves geometric isomers, as applied to ferrocene-substituted derivatives .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- Combine X-ray crystallography with DFT calculations to validate bond geometries and electronic environments .

- Use NOESY/ROESY NMR to distinguish between E/Z isomers or conformational dynamics .

- Cross-reference high-resolution mass spectrometry (HRMS) with theoretical isotopic patterns to confirm molecular formulas .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- One-pot reactions reduce intermediate isolation steps, minimizing yield losses (e.g., nitro reduction/ring-closing/debenzylation) .

- Catalyst screening : Optimize p-TSA or Lewis acid concentrations to enhance condensation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity for Knoevenagel condensations .

Q. How is stereochemical control achieved in the synthesis of 4-Ethenyl derivatives?

- Methodological Answer :

- Chiral auxiliaries or asymmetric catalysis direct enantioselective formation of stereocenters .

- Chiral HPLC or NMR with chiral shift reagents resolves enantiomers for purity assessment .

- Crystallization-induced asymmetric transformation enriches desired stereoisomers .

Q. What methodologies assess the biological activity of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.